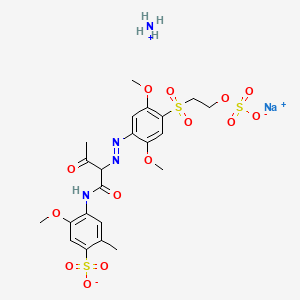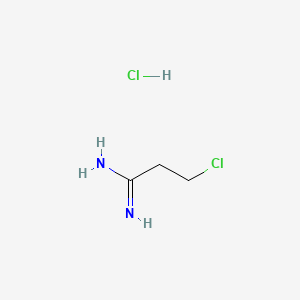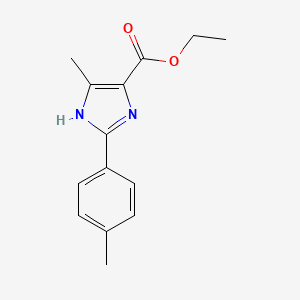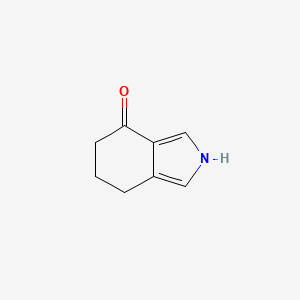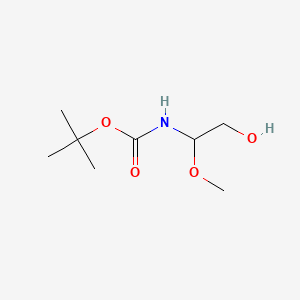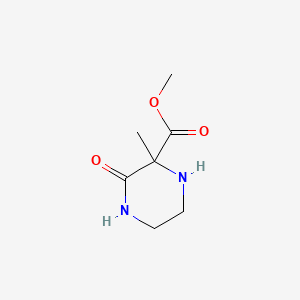![molecular formula C9H20N2O3 B568686 Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- (9CI) CAS No. 121103-18-2](/img/new.no-structure.jpg)
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- (9CI) is a chemical compound with the molecular formula C9H20N2O3. This compound is known for its unique structure, which includes an aminooxy functional group attached to a butyl chain, and a carbamate ester group. It is often used in various chemical and biological research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- typically involves the following steps:
Formation of the Aminooxy Intermediate: The initial step involves the preparation of the aminooxy intermediate. This can be achieved by reacting hydroxylamine with a suitable butyl derivative under controlled conditions.
Carbamate Ester Formation: The aminooxy intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate ester, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminooxy group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine, altering the compound’s reactivity and properties.
Substitution: The carbamate ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime and amine derivatives.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive aminooxy group.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, often involves this compound.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique reactivity.
Wirkmechanismus
The mechanism by which Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- exerts its effects involves the interaction of its aminooxy group with various molecular targets. This group can form stable covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones, leading to the formation of oxime derivatives. These interactions can inhibit enzyme activity or modify protein function, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, [2-(aminooxy)ethyl]-, 1,1-dimethylethyl ester: Similar structure but with a shorter ethyl chain.
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester: Similar structure with a propyl chain.
Carbamic acid, [2-(aminooxy)hexyl]-, 1,1-dimethylethyl ester: Similar structure with a longer hexyl chain.
Uniqueness
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- is unique due to its specific chain length and stereochemistry, which can influence its reactivity and interaction with biological molecules. The presence of the aminooxy group provides distinct chemical properties that are not found in many other carbamate esters, making it particularly valuable in specialized research applications.
Eigenschaften
CAS-Nummer |
121103-18-2 |
|---|---|
Molekularformel |
C9H20N2O3 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-2-aminooxybutyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-5-7(14-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
BUIPMOBDSFMZNR-ZETCQYMHSA-N |
SMILES |
CCC(CNC(=O)OC(C)(C)C)ON |
Isomerische SMILES |
CC[C@@H](CNC(=O)OC(C)(C)C)ON |
Kanonische SMILES |
CCC(CNC(=O)OC(C)(C)C)ON |
Synonyme |
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


